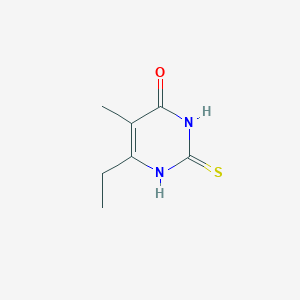

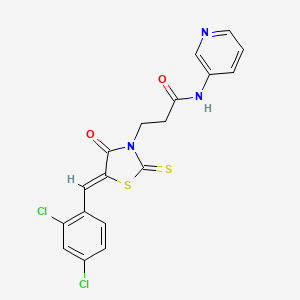

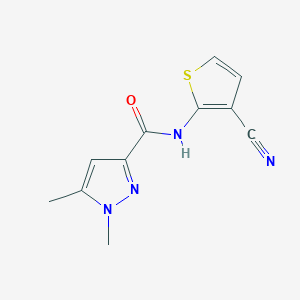

6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (6-EMSTP) is a synthetic compound with a wide range of potential applications in the medical and scientific fields. It has been studied for its ability to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. 6-EMSTP has also been used in the development of new drugs and therapies, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. They exhibit a range of biological activities and are crucial in cell biology. The compound can be used as a precursor in the synthesis of indole derivatives, which are biologically active compounds for treating cancer cells, microbes, and various disorders .

Antiviral Applications

Indole derivatives, which can be synthesized from our compound, have shown promising antiviral properties. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses, making them potential candidates for antiviral drug development .

Anti-HIV Activity

The structural flexibility of indole derivatives allows for the creation of novel compounds with potential anti-HIV properties. Molecular docking studies of indolyl and oxochromenyl xanthenone derivatives, which could be synthesized from our compound, have been conducted to explore their efficacy against HIV-1 .

Anticancer Properties

Indole derivatives are known for their anticancer activities. The compound can be utilized to create indole-based frameworks that may act against various cancer cell lines, providing a pathway for the development of new anticancer drugs .

Antimicrobial and Antibacterial Effects

Research has indicated that indole derivatives possess antimicrobial and antibacterial activities. These properties are essential for the development of new antibiotics and antimicrobial agents, which can be synthesized from the compound .

Agricultural Chemicals

Indole-3-acetic acid, a plant hormone derived from tryptophan, is one example of how indole derivatives play a role in agriculture. The compound can be used to synthesize derivatives that act as growth promoters or herbicides, contributing to agricultural chemical research .

Mechanism of Action

Target of Action

The primary targets of 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one are currently unknown

Mode of Action

It is known that the compound is synthesized via the biginelli reaction , which could potentially influence its interaction with its targets.

Biochemical Pathways

It’s important to note that the compound’s structure is similar to that of other bioactive compounds , suggesting it may interact with similar biochemical pathways.

properties

IUPAC Name |

6-ethyl-5-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWYXMLSWCGCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=S)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873596 |

Source

|

| Record name | 6-Ethyl-5-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one | |

CAS RN |

54089-08-6 |

Source

|

| Record name | 6-Ethyl-5-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

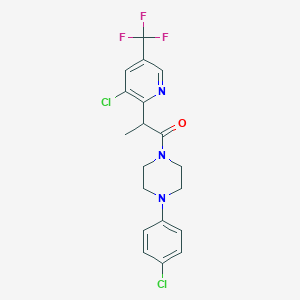

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)

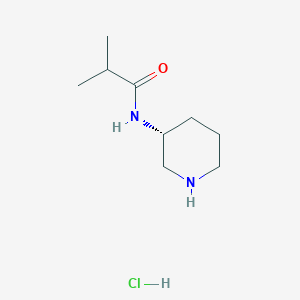

![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)

![1-[(4-Methylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B2905467.png)

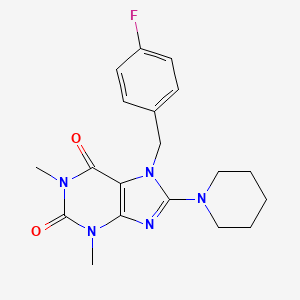

![7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2905469.png)

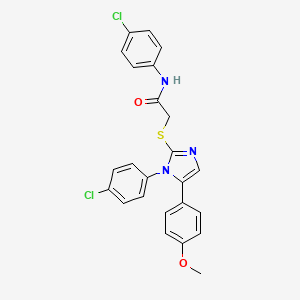

![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)